molecular formula C13H15ClN2O3 B12354402 2,4(1H,3H)-Pyrimidinedione,6-chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-

2,4(1H,3H)-Pyrimidinedione,6-chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-

Cat. No.: B12354402
M. Wt: 282.72 g/mol
InChI Key: ZCDZYNBHMAKZQX-UHFFFAOYSA-N
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Description

6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with a unique structure that includes a chloro group, a methoxybenzyl group, and a pyrimidine dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a chloro-substituted pyrimidine derivative, which is then reacted with a methoxybenzyl group under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

6-chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C13H15ClN2O3/c1-15-12(17)7-11(14)16(13(15)18)8-9-3-5-10(19-2)6-4-9/h3-6,11H,7-8H2,1-2H3

InChI Key

ZCDZYNBHMAKZQX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(N(C1=O)CC2=CC=C(C=C2)OC)Cl

Origin of Product

United States

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